molecular formula C10H10N4O B3134636 N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide CAS No. 400081-71-2

N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide

Cat. No.: B3134636
CAS No.: 400081-71-2
M. Wt: 202.21 g/mol
InChI Key: UWLDVHDWVRFPEE-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C10H10N4O and a molecular weight of 202.21 g/mol, is known for its unique structure and promising biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods for synthesizing N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This tandem reaction uses enaminonitriles and benzohydrazides, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the scalability of the microwave-mediated synthesis and the potential for late-stage functionalization suggest that it could be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for diverse reactivity, making it a versatile intermediate in organic synthesis .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include copper acetate for cycloaddition reactions and various oxidizing agents for the synthesis of substituted derivatives . The reaction conditions often involve mild temperatures and environmentally friendly solvents, aligning with green chemistry principles .

Major Products Formed: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which exhibit significant biological activities .

Scientific Research Applications

It exhibits numerous biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities make it a promising candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, the compound’s unique structure and reactivity make it valuable in the development of new therapeutic agents and as a tool in chemical biology research .

Mechanism of Action

The mechanism of action of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2 . By binding to these targets, the compound modulates their activity, leading to therapeutic effects in the treatment of various diseases .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide include other triazolo[1,5-a]pyridines and triazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in their substituents and biological activities .

Uniqueness: What sets this compound apart is its specific combination of a triazolo[1,5-a]pyridine core with a cyclopropanecarboxamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c15-10(7-3-4-7)13-8-2-1-5-14-9(8)11-6-12-14/h1-2,5-7H,3-4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLDVHDWVRFPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CN3C2=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide
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